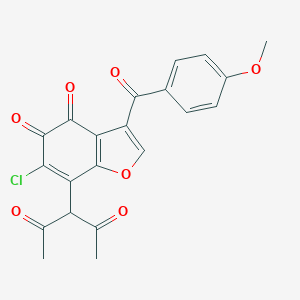
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione, also known as Clotrimazole, is a synthetic antifungal medication. It is a member of the azole family of compounds and is commonly used to treat a variety of fungal infections. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis methods.
Wirkmechanismus
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the cell membrane structure leads to cell death and the inhibition of fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Candida albicans, a common fungal pathogen, and has also been shown to have antibacterial and antiviral properties. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. It is also highly effective against a wide range of fungal infections, making it a useful tool for studying fungal biology. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action may not be fully understood in all cases.
Zukünftige Richtungen
There are several areas of future research that could be pursued with regard to 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione. One potential area of research is the development of new analogs of this compound with improved properties. Another area of research is the investigation of this compound's potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types.
Synthesemethoden
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione is synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-chloro-4-nitroaniline, which is reacted with acetic anhydride to form 2-acetylamino-4-chloronitrobenzene. This compound is then reduced with iron powder and hydrochloric acid to form 2-amino-4-chlorophenol. The final step of the synthesis involves reacting 2-amino-4-chlorophenol with 4-methoxybenzoyl chloride and phosgene to form this compound.
Wissenschaftliche Forschungsanwendungen
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections. It has also been investigated for its potential use in the treatment of other conditions, including cancer and Alzheimer's disease. Research has shown that this compound can inhibit the growth of cancer cells and may have neuroprotective effects in the brain.
Eigenschaften
Molekularformel |
C21H15ClO7 |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
6-chloro-7-(2,4-dioxopentan-3-yl)-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione |
InChI |
InChI=1S/C21H15ClO7/c1-9(23)14(10(2)24)16-17(22)20(27)19(26)15-13(8-29-21(15)16)18(25)11-4-6-12(28-3)7-5-11/h4-8,14H,1-3H3 |
InChI-Schlüssel |
LFCYEPMRJGDGRK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C(C(=O)C(=O)C2=C1OC=C2C(=O)C3=CC=C(C=C3)OC)Cl)C(=O)C |
Kanonische SMILES |
CC(=O)C(C1=C(C(=O)C(=O)C2=C1OC=C2C(=O)C3=CC=C(C=C3)OC)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B273582.png)
![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)
![9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)



![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)